molecular formula C12H14BrFN2 B1379803 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole CAS No. 1400644-36-1

5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole

Cat. No.: B1379803
CAS No.: 1400644-36-1
M. Wt: 285.15 g/mol
InChI Key: KMQYSSOUVRFWIW-UHFFFAOYSA-N
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Description

5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole is a heterocyclic compound that contains a benzodiazole ring substituted with bromine, butyl, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Bromination: Introduction of a bromine atom to the benzene ring.

    Alkylation: Addition of a butyl group.

    Fluorination: Introduction of a fluorine atom.

    Methylation: Addition of a methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: Where one substituent is replaced by another.

    Oxidation Reactions: Where the compound is oxidized to form new products.

    Reduction Reactions: Where the compound is reduced to form new products.

Common Reagents and Conditions

    Substitution: Common reagents include halogens and nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzodiazoles, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-butyl-2-methyl-1,3-benzodiazole: Lacks the fluorine substituent.

    5-Bromo-6-fluoro-2-methyl-1,3-benzodiazole: Lacks the butyl substituent.

    1-Butyl-6-fluoro-2-methyl-1,3-benzodiazole: Lacks the bromine substituent.

Uniqueness

5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole is unique due to the specific combination of substituents on the benzodiazole ring, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-bromo-1-butyl-6-fluoro-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFN2/c1-3-4-5-16-8(2)15-11-6-9(13)10(14)7-12(11)16/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQYSSOUVRFWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=CC(=C(C=C21)F)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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